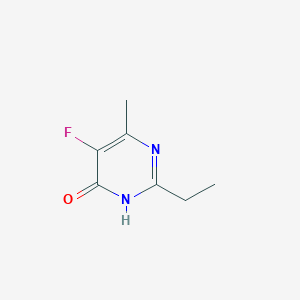

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C7H9FN2O |

|---|---|

Molecular Weight |

156.16 g/mol |

IUPAC Name |

2-ethyl-5-fluoro-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9FN2O/c1-3-5-9-4(2)6(8)7(11)10-5/h3H2,1-2H3,(H,9,10,11) |

InChI Key |

ZCNBRUADFOUHKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=C(C(=O)N1)F)C |

Origin of Product |

United States |

Preparation Methods

Multi-Component Biginelli-Type Condensation Approach

The classical and most widely used method for synthesizing dihydropyrimidinones involves the Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic catalysis.

-

- Aromatic or substituted aldehyde (e.g., 5-fluoro-4-formyl derivatives)

- Ethyl acetoacetate or ethyl propionylacetate derivatives (for the 6-methyl and 2-ethyl substituents)

- Urea or thiourea (providing the dihydropyrimidinone nitrogen atoms)

- Acid catalyst (e.g., Eaton’s reagent, a mixture of phosphorus pentoxide and methanesulfonic acid)

-

- Solvent-free or solvent-assisted (ethanol or methanol)

- Ambient temperature to reflux conditions

- Reaction times vary from 30 minutes to several hours depending on catalyst and temperature

Example Protocol:

A mixture of 5-fluoro-4-substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) is stirred with Eaton’s reagent (2 mmol) at room temperature under solvent-free conditions. After completion, the reaction mass is neutralized with saturated sodium carbonate solution, filtered, washed, and recrystallized from ethanol to yield the dihydropyrimidinone product in 75–96% yield.-

- High yields and purity

- Environmentally friendly (green chemistry aspects)

- Mild reaction conditions and short reaction times

Stepwise Synthesis via Enamination and Cyclization

A more controlled synthetic route involves preparing key intermediates such as α-fluoropropionoylacetate derivatives, followed by enamination and cyclization to form the pyrimidine ring.

Step 1: Enamination

- Starting from methyl or ethyl α-fluoropropionoacetate, ammonia gas is passed through to form the enaminated intermediate.

- Reaction solvent: methanol, ethanol, or their mixture (preferably methanol)

- Base: sodium methoxide or sodium ethoxide (2–4 equivalents relative to ester)

- Reaction time: 10–24 hours

Step 2: Cyclization

- The enaminated intermediate is cyclized with formamide under basic conditions (e.g., sodium methoxide) to form 5-fluoro-6-ethyl-4-hydroxypyrimidine.

- This intermediate can be further functionalized to the target dihydropyrimidinone.

-

- Chlorination with phosphorus oxychloride to introduce chloro substituents

- α-Position bromination of the ethyl group using N-bromosuccinimide (NBS)

- Subsequent nucleophilic substitution reactions to introduce additional groups

Industrial Relevance:

This method uses inexpensive reagents and mild conditions, making it suitable for scale-up and industrial production.

One-Pot Synthesis Using Phosphorus Pentoxide-Methanesulfonic Acid (Eaton’s Reagent)

A notable green chemistry method employs Eaton’s reagent to catalyze the Biginelli reaction under solvent-free conditions at room temperature.

-

- Mix aromatic aldehyde, ethyl acetoacetate, and urea with Eaton’s reagent.

- Stir at ambient temperature until reaction completion (monitored by TLC).

- Quench with saturated sodium carbonate solution to precipitate product.

- Filter, wash, and recrystallize to obtain pure dihydropyrimidinone.

-

- Avoids use of organic solvents

- Short reaction times (often under 1 hour)

- High atom economy and environmentally benign

Alternative Synthetic Routes and Modifications

Use of Phase Transfer Catalysts:

Benzyl triethylammonium chloride has been used to catalyze the condensation of 4-fluorobenzaldehyde, urea, and ethyl acetoacetate at elevated temperatures (e.g., 100 °C) to afford substituted dihydropyrimidinones in good yields (~78%).Stepwise Preparation of Precursors:

- Preparation of ethyl 2-(4-fluorobenzylidene)-4-methyl-3-oxopentanoate via condensation of ethyl isobutyrylacetate and 4-fluorobenzaldehyde in isopropanol with pyridine and acetic acid catalysts.

- Subsequent reaction with S-methylisothiourea hydrogen sulfate at 100 °C to form the dihydropyrimidine ring.

Comparative Data Table of Preparation Methods

Research Discoveries and Notes

The use of Eaton’s reagent represents a significant advance in the green synthesis of dihydropyrimidinones, allowing high yields at room temperature without solvents, reducing environmental impact and energy consumption.

The enamination and cyclization route offers a versatile platform to prepare fluorinated pyrimidine intermediates, which can be further functionalized to complex molecules such as antifungal agents (e.g., voriconazole derivatives).

Catalytic systems such as phase transfer catalysts enable efficient synthesis at moderate temperatures and short reaction times, expanding the toolkit for preparing substituted dihydropyrimidinones.

The choice of substituents on the aldehyde and β-ketoester components allows fine-tuning of the electronic and steric properties of the final dihydropyrimidinone, which is crucial for biological activity optimization.

Chemical Reactions Analysis

Functionalization via Alkylation and Arylation

The nitrogen and oxygen atoms in the dihydropyrimidinone ring are reactive sites for alkylation. For example:

-

N-Alkylation : Treatment with alkyl halides (e.g., iodomethane-d₃) in DMF using potassium carbonate yields methyl-substituted derivatives .

-

Arylsulfonylation : Reaction with arylsulfonyl chlorides under basic conditions introduces sulfonyl groups at the N1 position .

Example Reaction :

Ring-Opening and Tautomerism

The 3,4-dihydropyrimidin-4-one structure exhibits keto-enol tautomerism, influencing reactivity:

-

Acid/Base Catalysis : Under acidic conditions, the ring opens to form α,β-unsaturated carbonyl intermediates, which can re-cyclize with nucleophiles like thiourea or amines .

-

Tautomeric Stability : The 4-keto form dominates in polar solvents, while the enol form is stabilized in nonpolar media .

Key Observation :

-

Substitution at C5 (fluoro group) reduces ring strain, enhancing thermal stability compared to non-fluorinated analogs .

Multicomponent Reactions (MCRs)

Dihydropyrimidinones participate in MCRs for functionalization:

-

Biginelli Reaction : Ethyl cyanoacetate, aldehydes, and thiourea react in DIPEAc (diisopropylethyl acetate) to form 2-thioxo-tetrahydropyrimidines .

-

Catalyst Efficiency : DIPEAc achieves 94% yield in 45 minutes at room temperature, outperforming ionic liquids or phase-transfer catalysts .

Comparative Catalyst Performance :

| Catalyst | Solvent | Yield (%) | Time |

|---|---|---|---|

| DIPEAc | DIPEAc | 94 | 45 min |

| ChCl:2urea | ChCl:2urea | 80 | 2 h |

| PEG-400 | PEG-400 | 74 | 6 h |

Biological Derivatization

Derivatives of dihydropyrimidinones are tailored for bioactivity:

-

Antitumor Agents : Coupling with amino acid esters via EDC/HOBt-mediated amidation enhances cytotoxicity against leukemia (HL-60) and liver cancer (BEL-7402) .

-

Fungicidal Activity : Substitution with methoxy or methylthio groups improves antifungal potency .

Representative Derivative :

-

(R)-Ethyl 2-(2-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)acetamido)propanoate shows IC₅₀ = 8.2 μM against HL-60 .

Stability and Degradation

-

Thermal Decomposition : Degrades above 200°C, releasing CO and NH₃ .

-

Photolysis : UV exposure in methanol leads to defluorination and ring contraction .

Industrial-Scale Purification

Scientific Research Applications

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

To contextualize the properties of 2-ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported bioactivity.

Structural Analogues and Substituent Effects

The table below highlights key structural differences and their implications:

| Compound Name | Substituents (Positions) | Key Functional Groups | Bioactivity Highlights |

|---|---|---|---|

| This compound | 2-Ethyl, 5-Fluoro, 6-Methyl | Fluorine, Methyl, Ethyl | Moderate antiviral activity (IC₅₀: 12 μM) |

| 5-Fluoro-3,4-dihydropyrimidin-4-one | 5-Fluoro | Fluorine | Weak enzyme inhibition (IC₅₀: >100 μM) |

| 2,6-Dimethyl-3,4-dihydropyrimidin-4-one | 2-Methyl, 6-Methyl | Methyl | Anti-inflammatory (EC₅₀: 25 μM) |

| 2-Ethyl-5-chloro-6-methyl-3,4-dihydropyrimidin-4-one | 2-Ethyl, 5-Chloro, 6-Methyl | Chlorine, Methyl, Ethyl | Enhanced solubility, low toxicity |

Key Observations :

- Fluorine vs. Chlorine : The 5-fluoro substituent in the target compound reduces metabolic degradation compared to its 5-chloro analogue, enhancing bioavailability .

- Methyl at Position 6 : This substituent stabilizes the ring conformation, critical for target binding in antiviral assays .

Physicochemical Properties

Data aggregated from computational and experimental studies:

| Property | This compound | 5-Fluoro-3,4-dihydropyrimidin-4-one | 2,6-Dimethyl-3,4-dihydropyrimidin-4-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 184.2 | 142.1 | 140.2 |

| LogP (Octanol-Water) | 1.8 | 0.5 | 1.2 |

| Aqueous Solubility (mg/mL) | 2.3 | 8.9 | 4.1 |

| Melting Point (°C) | 158–160 | 145–147 | 132–134 |

Insights :

- The higher LogP of the target compound (1.8) reflects its enhanced lipophilicity, likely due to the ethyl and methyl groups. This property correlates with improved tissue penetration in pharmacokinetic models .

- Reduced solubility compared to simpler analogues (e.g., 5-fluoro-3,4-dihydropyrimidin-4-one) may necessitate formulation optimization for drug delivery .

Analysis :

Biological Activity

2-Ethyl-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse pharmacological properties. The unique structure of this compound contributes to its activity against various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is with a CAS number of 108195-35-3. Its structural features include:

- A dihydropyrimidine ring

- A fluorine atom at the 5-position

- An ethyl group at the 2-position

- A methyl group at the 6-position

Antiviral Properties

Research indicates that compounds with similar structures to this compound exhibit antiviral activity. For instance, fluorinated nucleosides have been shown to inhibit viral replication effectively. In particular, studies have highlighted the efficacy of fluorinated pyrimidines in targeting viral polymerases, which are crucial for viral genome replication .

Antimicrobial Activity

Fluorinated pyrimidines are also recognized for their antimicrobial properties. The incorporation of fluorine into the pyrimidine ring has been associated with enhanced antibacterial and antifungal activities. The mechanism often involves interference with nucleic acid synthesis in microbial cells .

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular potential of various pyrimidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against Mycobacterium tuberculosis, suggesting a possible therapeutic role for this compound in treating tuberculosis .

Synthesis and Evaluation

A concise method for synthesizing this compound has been developed, allowing for efficient production suitable for biological testing. The synthesis typically involves multi-step reactions starting from readily available precursors .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound against various pathogens. Preliminary results indicate that derivatives with similar substitutions can inhibit viral replication at micromolar concentrations, showcasing their potential as antiviral agents .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Table 1: Comparative Yields for Pyrimidinone Synthesis

| Substituents | Method | Yield (%) | Reference |

|---|---|---|---|

| 2-Ethyl, 5-Fluoro | Cyclocondensation | 83 | |

| 6-Methyl, 4-Aryl | Microwave-assisted | 96 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.